molecular formula C17H10F4O B14777079 1-Fluoro-4-(3-(trifluoromethoxy)phenyl)naphthalene

1-Fluoro-4-(3-(trifluoromethoxy)phenyl)naphthalene

Cat. No.: B14777079
M. Wt: 306.25 g/mol
InChI Key: YOWIJIYXLOLBON-UHFFFAOYSA-N
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Description

1-Fluoro-4-(3-(trifluoromethoxy)phenyl)naphthalene is an organic compound with the molecular formula C17H10F4O This compound is characterized by the presence of a naphthalene ring substituted with a fluoro group and a trifluoromethoxyphenyl group

Preparation Methods

The synthesis of 1-Fluoro-4-(3-(trifluoromethoxy)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.

Industrial production methods for this compound may involve similar coupling reactions, optimized for large-scale synthesis. The choice of reagents, solvents, and reaction conditions can be adjusted to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-Fluoro-4-(3-(trifluoromethoxy)phenyl)naphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

    Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound and can be used to introduce additional substituents.

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various bases and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-4-(3-(trifluoromethoxy)phenyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Fluoro-4-(3-(trifluoromethoxy)phenyl)naphthalene exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely, depending on the specific context of its use.

Comparison with Similar Compounds

Similar compounds to 1-Fluoro-4-(3-(trifluoromethoxy)phenyl)naphthalene include other fluorinated aromatic compounds and trifluoromethoxy-substituted naphthalenes. These compounds share some chemical properties but may differ in terms of reactivity, stability, and specific applications. The unique combination of fluoro and trifluoromethoxy groups in this compound distinguishes it from other similar compounds .

Properties

Molecular Formula

C17H10F4O

Molecular Weight

306.25 g/mol

IUPAC Name

1-fluoro-4-[3-(trifluoromethoxy)phenyl]naphthalene

InChI

InChI=1S/C17H10F4O/c18-16-9-8-13(14-6-1-2-7-15(14)16)11-4-3-5-12(10-11)22-17(19,20)21/h1-10H

InChI Key

YOWIJIYXLOLBON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C3=CC(=CC=C3)OC(F)(F)F

Origin of Product

United States

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